4-Chloro-2-methoxy-6-methylnicotinonitrile
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Overview
Description
4-Chloro-2-methoxy-6-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by a pyridine ring substituted with a chloro group at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-6-methylnicotinonitrile can be achieved through several methods. One common approach involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with sodium methoxide. The reaction typically takes place in an anhydrous ethanol solution at room temperature, leading to the substitution of the chloro group at the 2-position with a methoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-6-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
4-Chloro-2-methoxy-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-6-methylnicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methoxynicotinonitrile
- 2,6-Dichloro-4-methylnicotinonitrile
- 4-Chloro-6-methoxy-2-methylquinoline
Uniqueness
4-Chloro-2-methoxy-6-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-chloro-2-methoxy-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-5-3-7(9)6(4-10)8(11-5)12-2/h3H,1-2H3 |
InChI Key |
MWONWWCIJMXSPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)OC)C#N)Cl |
Origin of Product |
United States |
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